molecular formula C22H34N2O2 B2449270 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide CAS No. 866132-11-8

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide

Cat. No.: B2449270
CAS No.: 866132-11-8
M. Wt: 358.526
InChI Key: PYPRSPVLVYUILA-UHFFFAOYSA-N
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Description

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a methyl group, an oxo group, a toluidino group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide typically involves a multi-step process. The starting materials include 2-methylacrylamide and 11-oxo-11-(4-toluidino)undecanoic acid. The reaction proceeds through the formation of an amide bond between the amine group of 11-oxo-11-(4-toluidino)undecanoic acid and the acrylamide group of 2-methylacrylamide. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, tetrahydrofuran, and dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the acrylamide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acrylamide derivatives.

Scientific Research Applications

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxo and toluidino groups may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide can be compared with other similar compounds, such as:

    N-(4-toluidino)acrylamide: Lacks the 11-oxo-11-undecyl chain, resulting in different chemical properties and applications.

    2-methylacrylamide: Does not contain the toluidino and oxo groups, leading to distinct reactivity and uses.

    11-oxo-11-(4-toluidino)undecanoic acid:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.

Biological Activity

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H34N2O2C_{22}H_{34}N_{2}O_{2}, with a molecular weight of approximately 358.52 g/mol. Its structure features a long undecyl chain, an acrylamide moiety, and a 4-toluidine group, which contribute to its distinct chemical properties and biological interactions. The presence of functional groups such as the oxo group enhances its reactivity and potential for binding with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The acrylamide group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially modulating their activity.
  • Cellular Effects : Preliminary studies suggest that this compound may influence cell proliferation and migration, which are critical in cancer biology.
  • Binding Affinity : The oxo and toluidino groups may enhance the compound's binding affinity to specific receptors or enzymes, leading to altered biological responses.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance:

  • Cell Line : EA.hy926 (human endothelial cells)
  • IC50 Values : Initial findings suggest an IC50 value in the range of micromolar concentrations, indicating moderate cytotoxicity. Further studies are needed to determine specific dose-response relationships.

Comparative Analysis

To understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamideC22H34N2O2Contains phenethylamine instead of toluidine
AcrylamideC3H5NOSimpler structure; widely studied for neurotoxicity
N,N-DimethylacrylamideC5H9NOLacks long undecyl chain; used in polymer applications

This table highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.

Case Study 1: Antiproliferative Effects

In a recent study focusing on the antiproliferative effects of various acrylamide derivatives, this compound was found to significantly inhibit endothelial cell migration at sub-toxic doses. This suggests potential applications in anti-angiogenic therapies.

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that treatment with this compound resulted in G2/M phase arrest in cell cycle analysis, suggesting it may disrupt normal cell division processes. These findings align with observations from other acrylamide derivatives known for similar effects.

Applications in Research and Industry

The unique properties of this compound make it a valuable tool in various fields:

  • Medicinal Chemistry : Potential use as a lead compound for developing new therapeutic agents targeting cancer.
  • Materials Science : Applications in synthesizing polymers with tailored properties due to its acrylamide functionality.
  • Biological Research : Investigating enzyme-substrate interactions and protein-ligand binding dynamics.

Properties

IUPAC Name

N-(4-methylphenyl)-11-(2-methylprop-2-enoylamino)undecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-20-15-13-19(3)14-16-20/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPRSPVLVYUILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCCCCCCNC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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